![molecular formula C24H20Cl2N2OS B2781602 N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532969-92-9](/img/structure/B2781602.png)

N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

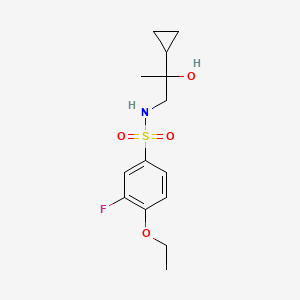

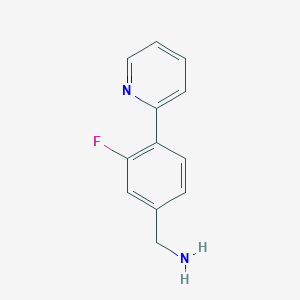

“N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is a chemical compound with the molecular formula C24H20Cl2N2OS and a molecular weight of 455.4. It is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of indole derivatives often involves the use of a superbasic medium (NaOH/DMSO) for condensation reactions . For example, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was synthesized via the condensation of 3,4-dichlorobenzamidoxime and methyl 1H-indole-5-carboxylate .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The dichlorobenzamide scaffold has been investigated for its potential antitumor properties. Researchers have explored derivatives of this compound to assess their cytotoxic effects on cancer cells. By modifying the substituents on the benzamide core, scientists aim to enhance selectivity and efficacy against specific tumor types. Further studies are needed to elucidate the precise mechanisms of action and optimize the structure for improved antitumor activity .

Anticonvulsant Properties

Certain chlorobenzamide derivatives have demonstrated anticonvulsant activity in preclinical models. These compounds may interact with neuronal receptors or ion channels involved in seizure control. Investigating the structure-activity relationship (SAR) of dichlorobenzamide analogs could lead to the development of novel antiepileptic drugs .

Biological Imaging Agents

Fluorescently labeled derivatives of dichlorobenzamide could serve as imaging agents for biological studies. By attaching a fluorophore to the benzamide core, researchers can visualize cellular processes, protein localization, and receptor binding. These probes may find applications in live-cell imaging and drug discovery .

Chemical Biology and Target Identification

Researchers can use dichlorobenzamide derivatives as chemical tools to identify protein targets. By synthesizing affinity-based probes, scientists can selectively label specific proteins in complex biological samples. These probes aid in target validation, drug target identification, and understanding cellular pathways .

Agrochemicals and Pest Control

Chlorobenzamide derivatives have been explored for their pesticidal properties. By modifying the structure, researchers aim to develop environmentally friendly insecticides or herbicides. These compounds may selectively target pests while minimizing harm to non-target organisms and ecosystems .

Materials Science and Surface Modification

Functionalized dichlorobenzamides could find applications in materials science. Researchers have investigated their use as surface modifiers, coatings, or adhesion promoters. By incorporating these compounds into polymers or surfaces, they may enhance material properties such as hydrophobicity, adhesion strength, or biocompatibility .

Eigenschaften

IUPAC Name |

N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2OS/c25-20-11-10-17(14-21(20)26)16-30-23-15-28(22-9-5-4-8-19(22)23)13-12-27-24(29)18-6-2-1-3-7-18/h1-11,14-15H,12-13,16H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCNOKBDHLSYPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2781520.png)

![(Z)-N-benzo[e][1,3]benzothiazol-2-yl-2-cyano-3-phenylprop-2-enamide](/img/structure/B2781525.png)

![N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2781526.png)

![ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B2781529.png)

![1-(4-Chlorophenyl)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-2-propen-1-one](/img/structure/B2781537.png)

![3-(3-methoxyphenyl)-1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2781539.png)

![1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone](/img/structure/B2781541.png)